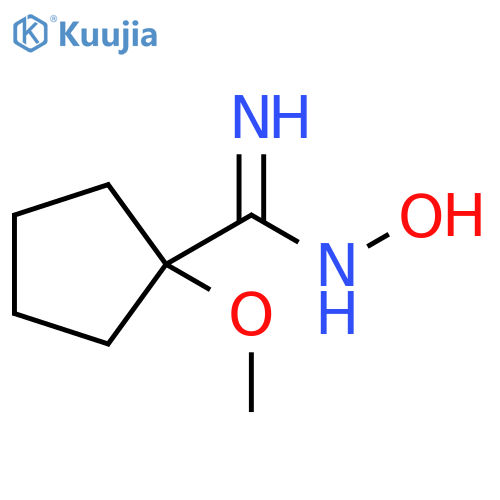

Cas no 1567534-10-4 (N'-hydroxy-1-methoxycyclopentane-1-carboximidamide)

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide 化学的及び物理的性質

名前と識別子

-

- Cyclopentanecarboximidamide, N-hydroxy-1-methoxy-

- N'-hydroxy-1-methoxycyclopentane-1-carboximidamide

-

- MDL: MFCD26918645

- インチ: 1S/C7H14N2O2/c1-11-7(6(8)9-10)4-2-3-5-7/h10H,2-5H2,1H3,(H2,8,9)

- InChIKey: MHCCEHOHBXVCNQ-UHFFFAOYSA-N

- ほほえんだ: C1(OC)(C(NO)=N)CCCC1

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A995326-1g |

(Z)-N'-Hydroxy-1-methoxycyclopentane-1-carboximidamide |

1567534-10-4 | 95% | 1g |

$884.0 | 2024-04-23 | |

| Enamine | EN300-1292039-10.0g |

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide |

1567534-10-4 | 95% | 10.0g |

$3929.0 | 2023-02-26 | |

| Enamine | EN300-1292039-0.5g |

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide |

1567534-10-4 | 95% | 0.5g |

$713.0 | 2023-09-05 | |

| Enamine | EN300-313642-0.25g |

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide |

1567534-10-4 | 95% | 0.25g |

$452.0 | 2023-02-25 | |

| Enamine | EN300-313642-2.5g |

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide |

1567534-10-4 | 95% | 2.5g |

$1791.0 | 2023-02-25 | |

| Enamine | EN300-1292039-0.05g |

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide |

1567534-10-4 | 95% | 0.05g |

$212.0 | 2023-09-05 | |

| Enamine | EN300-313642-1000mg |

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide |

1567534-10-4 | 95.0% | 1000mg |

$914.0 | 2023-09-30 | |

| Enamine | EN300-313642-10000mg |

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide |

1567534-10-4 | 95.0% | 10000mg |

$3929.0 | 2023-09-30 | |

| 1PlusChem | 1P01BVKX-1g |

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide |

1567534-10-4 | 95% | 1g |

$1051.00 | 2025-03-20 | |

| 1PlusChem | 1P01BVKX-2.5g |

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide |

1567534-10-4 | 95% | 2.5g |

$2025.00 | 2025-03-20 |

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide 関連文献

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

N'-hydroxy-1-methoxycyclopentane-1-carboximidamideに関する追加情報

Introduction to N'-hydroxy-1-methoxycyclopentane-1-carboximidamide (CAS No. 1567534-10-4)

N'-hydroxy-1-methoxycyclopentane-1-carboximidamide, identified by the Chemical Abstracts Service Number (CAS No.) 1567534-10-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the imidamide class, characterized by its unique structural framework that includes a cyclopentane ring substituted with a hydroxyl group and a methoxy group, linked to an imidamide moiety. The precise arrangement of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The structure of N'-hydroxy-1-methoxycyclopentane-1-carboximidamide is pivotal in understanding its reactivity and potential applications. The cyclopentane ring provides a rigid scaffold, while the hydroxyl and methoxy groups introduce polarity and hydrogen bonding capabilities. The imidamide portion, with its nitrogen atoms, enhances the compound's ability to participate in hydrogen bonding and coordination interactions, which are critical for its role in drug design and molecular recognition processes.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their therapeutic potential. Imidamides, in particular, have been extensively studied due to their role as pharmacophores in various drug candidates. The presence of both hydroxyl and methoxy groups in N'-hydroxy-1-methoxycyclopentane-1-carboximidamide allows for diverse chemical modifications, making it a versatile building block for synthesizing more complex molecules. These modifications can be tailored to enhance binding affinity, metabolic stability, and pharmacokinetic profiles, which are essential factors in drug development.

One of the most compelling aspects of N'-hydroxy-1-methoxycyclopentane-1-carboximidamide is its potential application in medicinal chemistry. Researchers have been exploring its utility as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have shown that derivatives of this compound can interact with enzymes involved in inflammation and cancer metabolism. The ability to fine-tune the structure through selective functionalization opens up possibilities for developing targeted therapies with minimal side effects.

The synthesis of N'-hydroxy-1-methoxycyclopentane-1-carboximidamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by nucleophilic substitution or condensation steps to introduce the hydroxyl and methoxy groups. Advanced techniques such as transition metal catalysis have been employed to improve reaction efficiency and selectivity. The development of efficient synthetic methodologies is crucial for scaling up production and making this compound more accessible for industrial applications.

Recent advancements in computational chemistry have also contributed to the understanding of N'-hydroxy-1-methoxycyclopentane-1-carboximidamide's behavior. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict binding affinities and optimize lead compounds. These computational approaches complement experimental work by allowing rapid screening of potential derivatives without the need for extensive laboratory testing.

The pharmaceutical industry has shown particular interest in N'-hydroxy-1-methoxycyclopentane-1-carboximidamide due to its potential as a scaffold for drug discovery. Its structural features make it an excellent candidate for designing molecules that can modulate enzyme activity or receptor binding. For example, modifications to the cyclopentane ring or the imidamide moiety can alter electronic properties, affecting how the compound interacts with biological systems. This flexibility is key in developing drugs that are both effective and well-tolerated.

In addition to its pharmaceutical applications, N'-hydroxy-1-methoxycyclopentane-1-carboximidamide has found utility in materials science and agrochemical research. Its unique chemical properties make it suitable for developing novel polymers or ligands used in catalysis. The ability to incorporate functional groups into its structure allows researchers to tailor its properties for specific applications, such as creating materials with enhanced durability or reactivity.

The future prospects for N'-hydroxy-1-methoxycyclopentane-1-carboximidamide are promising, with ongoing research aimed at uncovering new synthetic pathways and expanding its applications. Collaborative efforts between academia and industry are likely to drive innovation, leading to more efficient production methods and novel derivatives with enhanced therapeutic potential. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in addressing complex biological challenges.

1567534-10-4 (N'-hydroxy-1-methoxycyclopentane-1-carboximidamide) 関連製品

- 122801-57-4(2'-Methoxybiphenyl-3-carboxaldehyde)

- 1865174-43-1(N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide)

- 2229468-54-4(3-(2-methanesulfonylphenyl)-2,2-dimethylcyclopropan-1-amine)

- 941900-66-9(4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide)

- 5623-04-1(2-Amino-N-hydroxybenzenecarboxamide)

- 2137980-62-0(1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-2-ol)

- 2757916-51-9(5-(Fluorosulfonyl)-2-methoxy-4-methylbenzoic acid)

- 1171756-93-6(2-1-(4-chlorophenyl)cyclopentaneamidothiophene-3-carboxamide)

- 183483-29-6(2-(2-bromo-4-pyridyl)acetic acid)

- 1805236-69-4(Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate)